molecular formula C18H15FN2O B4612252 3-(2-fluorophenyl)-N-8-quinolinylpropanamide

3-(2-fluorophenyl)-N-8-quinolinylpropanamide

Cat. No.: B4612252
M. Wt: 294.3 g/mol
InChI Key: FGKWUZUZIQTYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-N-8-quinolinylpropanamide is a useful research compound. Its molecular formula is C18H15FN2O and its molecular weight is 294.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.11684127 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

A study focused on labeling and evaluating novel quinoline-2-carboxamide derivatives, including compounds with a 2-fluorophenyl moiety, as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). The derivatives were synthesized with high radiochemical purity and specific radioactivity, showing promise for PBR imaging in vivo (Matarrese et al., 2001).

AMPA Receptor Antagonists for Neurological Disorders

Research into quinazolin-4-one derivatives, which includes compounds with a 2-fluorophenyl ring, has shown significant potential in probing the structure-activity relationship for AMPA receptor inhibition. These findings are crucial for developing treatments for neurological disorders (Chenard et al., 2001).

Antibacterial Agents

A novel antibacterial 8-chloroquinolone compound, featuring a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. This research showcases the potential of fluorophenyl-quinolinyl derivatives in developing new antibacterial agents (Kuramoto et al., 2003).

NK-3 Receptor Ligands for Medical Imaging

Fluoroquinolines have been synthesized and evaluated as NK-3 ligands with the goal of developing radioligands suitable for PET and SPECT studies. This highlights the utility of fluorophenyl-quinolinyl derivatives in the synthesis of compounds for medical imaging applications (Bennacef et al., 2004).

Fluorescence-based Sensing

A study on the synthesis of azoimine quinoline derivatives, including those with a fluorophenyl group, explored their antioxidant, anti-inflammatory, antimicrobial activities, and their potential for DNA/BSA binding. This research indicates the broad utility of these compounds in biomedical applications (Douadi et al., 2020).

Dual c-Met/VEGFR2 Inhibitors in Cancer Therapy

A series of compounds including N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides have been synthesized targeting c-Met and VEGFR2 tyrosine kinases. These compounds exhibit potent in vitro activity, favorable pharmacokinetic profiles, and efficacy in vivo in human tumor xenograft models (Mannion et al., 2009).

Properties

IUPAC Name

3-(2-fluorophenyl)-N-quinolin-8-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c19-15-8-2-1-5-13(15)10-11-17(22)21-16-9-3-6-14-7-4-12-20-18(14)16/h1-9,12H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKWUZUZIQTYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-fluorophenyl)-N-8-quinolinylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(2-fluorophenyl)-N-8-quinolinylpropanamide
Reactant of Route 3
Reactant of Route 3
3-(2-fluorophenyl)-N-8-quinolinylpropanamide
Reactant of Route 4
Reactant of Route 4
3-(2-fluorophenyl)-N-8-quinolinylpropanamide
Reactant of Route 5
Reactant of Route 5
3-(2-fluorophenyl)-N-8-quinolinylpropanamide
Reactant of Route 6
Reactant of Route 6
3-(2-fluorophenyl)-N-8-quinolinylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.